N1-(4-(dimethylamino)phenethyl)-N2-isopropyloxalamide
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Overview
Description
N1-(4-(dimethylamino)phenethyl)-N2-isopropyloxalamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a dimethylamino group attached to a phenethyl moiety, which is further linked to an isopropyloxalamide group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in various fields of study.
Mechanism of Action
Mode of Action
The compound likely interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s conformation and function .
Biochemical Pathways
Similar compounds have been known to influence a variety of pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .
Result of Action
Similar compounds have been known to induce a range of effects, from changes in gene expression to alterations in cellular morphology and function .
Action Environment
The action, efficacy, and stability of N1-(4-(dimethylamino)phenethyl)-N2-isopropyloxalamide can be influenced by various environmental factors . These can include the pH and temperature of the surrounding environment, the presence of other molecules, and the specific characteristics of the target cells or tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(dimethylamino)phenethyl)-N2-isopropyloxalamide typically involves the reaction of 4-(dimethylamino)phenethylamine with isopropyl oxalyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N1-(4-(dimethylamino)phenethyl)-N2-isopropyloxalamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenethyl derivatives.
Scientific Research Applications
N1-(4-(dimethylamino)phenethyl)-N2-isopropyloxalamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-(dimethylamino)phenethyl)-N2-phenethyloxalamide
- N1-(4-(dimethylamino)phenethyl)-N2-(o-tolyl)oxalamide
Uniqueness
N1-(4-(dimethylamino)phenethyl)-N2-isopropyloxalamide is unique due to the presence of the isopropyloxalamide group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-propan-2-yloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-11(2)17-15(20)14(19)16-10-9-12-5-7-13(8-6-12)18(3)4/h5-8,11H,9-10H2,1-4H3,(H,16,19)(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOVMVFHLZONTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCCC1=CC=C(C=C1)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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